molecular formula C10H13FO B8554846 1-Fluoro-3-isobutoxybenzene

1-Fluoro-3-isobutoxybenzene

Cat. No.: B8554846
M. Wt: 168.21 g/mol
InChI Key: WKZDNFMASNLAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-isobutoxybenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and an isobutoxy group (-OCH2CH(CH3)2) at position 3. The fluorine atom introduces electron-withdrawing effects, while the isobutoxy group provides steric bulk and mild electron-donating properties via oxygen lone pairs. These features influence reactivity, solubility, and applications in organic synthesis .

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

1-fluoro-3-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H13FO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3

InChI Key

WKZDNFMASNLAIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene
  • Structure : Bromine (Br) at position 1, isobutoxy at position 3, and trifluoromethoxy (-OCF3) at position 5.
  • Molecular Formula : C11H12BrF3O2 | Molar Mass : 313.11 g/mol .
  • Key Differences :
    • Substituent Effects : Bromine (larger, less electronegative than fluorine) reduces electron-withdrawing effects compared to fluorine. The trifluoromethoxy group is strongly electron-withdrawing, creating a more electron-deficient ring than 1-Fluoro-3-isobutoxybenzene.
    • Reactivity : Bromine enhances susceptibility to nucleophilic substitution, while fluorine in the target compound favors electrophilic substitution at meta positions.
    • Storage : Stable at room temperature, similar to typical halogenated aromatics .
2.2 1-Fluoro-3-(trifluoromethyl)benzene
  • Structure : Fluorine at position 1 and trifluoromethyl (-CF3) at position 3.
  • Key Differences: Electronic Effects: The trifluoromethyl group is a stronger electron-withdrawing substituent than isobutoxy, leading to a highly electron-deficient aromatic ring. This enhances resistance to electrophilic attack compared to this compound.
2.3 1-Fluoro-3-benzylbenzene
  • Structure : Fluorine at position 1 and benzyl (-CH2C6H5) at position 3.
  • Molecular Formula : C13H11F | Molar Mass : 186.23 g/mol .
  • Key Differences :
    • Steric and Electronic Profile : The benzyl group is bulkier and more electron-donating (via conjugation) than isobutoxy. This increases steric hindrance and alters regioselectivity in reactions like Friedel-Crafts alkylation.
    • Solubility : Lower polarity compared to the isobutoxy analog, reducing solubility in polar solvents .
2.4 2-Bromo-1-fluoro-3-isothiocyanatobenzene
  • Structure : Bromine at position 2, fluorine at position 1, and isothiocyanate (-NCS) at position 3.
  • Key Differences :
    • Reactivity : The isothiocyanate group enables nucleophilic additions, contrasting with the ether linkage in this compound.
    • Applications : Used in peptide synthesis and bioconjugation, whereas the target compound may find use in less reactive synthetic pathways .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties
This compound F (1), -OCH2CH(CH3)2 (3) C10H13FO 168.21 (estimated) Moderate electron withdrawal, steric bulk
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene Br (1), -OCH2CH(CH3)2 (3), -OCF3 (5) C11H12BrF3O2 313.11 High electron deficiency, room-temperature stable
1-Fluoro-3-(trifluoromethyl)benzene F (1), -CF3 (3) C7H4F4 164.10 Strong electron withdrawal, agrochemical applications
1-Fluoro-3-benzylbenzene F (1), -CH2C6H5 (3) C13H11F 186.23 High steric hindrance, low polarity
2-Bromo-1-fluoro-3-isothiocyanatobenzene Br (2), F (1), -NCS (3) C7H3BrFNSS 248.13 Reactive isothiocyanate group

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity directs electrophilic substitution to meta positions, while isobutoxy’s electron-donating nature may compete, creating regioselectivity challenges .
  • Steric Considerations : Isobutoxy’s branched structure reduces reaction rates in sterically demanding reactions compared to linear alkoxy groups.

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